molecular formula C18H18N4O3 B15185930 Acetamide, N-(4-((5-((4-methylphenyl)amino)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)- CAS No. 151392-13-1

Acetamide, N-(4-((5-((4-methylphenyl)amino)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)-

Cat. No.: B15185930
CAS No.: 151392-13-1
M. Wt: 338.4 g/mol
InChI Key: LDKBEXFVGUHDJQ-UHFFFAOYSA-N
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Description

The compound "Acetamide, N-(4-((5-((4-methylphenyl)amino)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)-" (hereafter referred to as Compound A) is a 1,3,4-oxadiazole derivative characterized by:

  • An acetamide group attached to a phenyl ring.
  • A methoxy bridge linking the phenyl ring to a 1,3,4-oxadiazole core.
  • A 4-methylphenylamino substituent at the 5-position of the oxadiazole ring.

This structure combines features known to enhance biological activity: the oxadiazole ring improves metabolic stability and hydrogen-bonding capacity, while the 4-methylphenyl group modulates lipophilicity and steric interactions .

Properties

CAS No.

151392-13-1

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

N-[4-[[5-(4-methylanilino)-1,3,4-oxadiazol-2-yl]methoxy]phenyl]acetamide

InChI

InChI=1S/C18H18N4O3/c1-12-3-5-15(6-4-12)20-18-22-21-17(25-18)11-24-16-9-7-14(8-10-16)19-13(2)23/h3-10H,11H2,1-2H3,(H,19,23)(H,20,22)

InChI Key

LDKBEXFVGUHDJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NN=C(O2)COC3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-((5-((4-methylphenyl)amino)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)- typically involves multiple steps. One common method includes the reaction of 4-methylphenylhydrazine with carbon disulfide to form the corresponding dithiocarbazate. This intermediate is then cyclized with hydrazine hydrate to yield the 1,3,4-oxadiazole ring. The final step involves the reaction of this oxadiazole derivative with 4-methoxyphenyl isocyanate under controlled conditions to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-((5-((4-methylphenyl)amino)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Corresponding oxadiazole N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted oxadiazole derivatives.

Scientific Research Applications

Acetamide, N-(4-((5-((4-methylphenyl)amino)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-((5-((4-methylphenyl)amino)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)- involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Compound A is compared below with key analogs differing in oxadiazole-ring substituents (Table 1).

Table 1: Structural and Functional Comparison of Compound A with Analogs

Compound Name / ID Oxadiazole Substituent Key Biological Activity Molecular Weight (g/mol) Key Findings
Compound A (Target) 4-Methylphenylamino Not explicitly reported ~380–400* Methyl group enhances lipophilicity; amino group may improve target binding .
N-(4-{[5-(4-Fluorophenyl)-... (AB3, ) 4-Fluorophenyl Anti-inflammatory 327.10 Moderate COX-2 inhibition; fluorine’s electron-withdrawing effects enhance stability .
N-(4-{[5-(4-Chlorophenyl)-... (II, ) 4-Chlorophenyl Not reported (structural focus) 356.78 Chlorine’s steric bulk and electronegativity influence crystal packing .
4-((5-(3-Chlorophenyl)-... (IIIa, ) 3-Chlorophenyl Anti-inflammatory ~360–370* 3-Chloro substitution showed moderate activity vs. Diclofenac sodium .
N-(4-{[5-(4-Aminophenyl)-... (AB1, ) 4-Aminophenyl Potential enzyme inhibition ~330–340* Amino group improves solubility and hydrogen-bonding capacity .
N-(4-{[5-(4-Nitrophenyl)-... (IIIf, ) 4-Nitrophenyl Anti-inflammatory ~390–400* Nitro group’s electron-withdrawing nature may reduce bioavailability .

*Estimated based on analogous structures.

Biological Activity

Acetamide derivatives, particularly those containing the 1,3,4-oxadiazole moiety, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Acetamide, N-(4-((5-((4-methylphenyl)amino)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)- is a notable example that has been investigated for its potential anticancer and antidepressant properties. This article explores its biological activity based on recent research findings.

Chemical Structure

The compound's structure can be represented as follows:

C20H22N4O3\text{C}_{20}\text{H}_{22}\text{N}_{4}\text{O}_{3}

Anticancer Activity

  • Mechanism of Action : The 1,3,4-oxadiazole derivatives are known to exhibit anticancer properties by targeting various enzymes involved in cancer cell proliferation. These include thymidylate synthase and histone deacetylases (HDAC) among others .
  • In Vitro Studies : Recent studies have shown that compounds with the 1,3,4-oxadiazole scaffold demonstrate significant cytotoxic effects against various cancer cell lines. For instance:
    • MCF-7 (breast cancer) : IC50 values were reported as low as 0.28 µg/mL for certain derivatives .
    • A549 (lung carcinoma) : Compounds exhibited IC50 values around 0.52 µg/mL .
  • Apoptosis Induction : The compound has been linked to the induction of apoptosis in cancer cells through the activation of caspases 3, 8, and 9. This suggests that it may facilitate programmed cell death in malignant cells while sparing normal cells .

Antidepressant Activity

  • Behavioral Studies : In vivo studies using the Forced Swimming Test (FST) model indicated that certain oxadiazole derivatives showed significant antidepressant-like activity. For example, one derivative demonstrated a percentage decrease in immobility duration comparable to fluoxetine .
  • Receptor Affinity : The binding affinity of some derivatives to the 5-HT1A receptor was notably high (Ki = 1.52 nM), indicating a potential mechanism for their antidepressant effects through serotonin modulation .

Structure-Activity Relationship (SAR)

The biological activity of acetamide derivatives is significantly influenced by their structural components:

  • Substituents on the Phenyl Ring : The presence of electron-withdrawing groups enhances anticancer activity. For instance, substituents like fluorine and nitro groups have been correlated with increased potency against cancer cell lines .
CompoundActivity TypeIC50 ValueTarget Cell Line
Compound AAnticancer0.28 µg/mLMCF-7
Compound BAnticancer0.52 µg/mLA549
Compound CAntidepressantKi = 1.52 nM5-HT1A

Case Studies

Several studies have highlighted the promising biological activities of oxadiazole derivatives:

  • Antitumor Studies : Research has shown that specific oxadiazole compounds exhibit selective cytotoxicity towards cancer cells while having minimal effects on normal cells .
  • Antidepressant Studies : In a comparative study with fluoxetine, certain oxadiazole derivatives showed similar efficacy in reducing immobility time in FST tests, suggesting their potential as antidepressants .

Q & A

Q. What are the standard synthetic protocols for preparing acetamide derivatives containing 1,3,4-oxadiazole moieties?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the oxadiazole ring via cyclization of acylthiosemicarbazides under acidic conditions.
  • Step 2 : Coupling the oxadiazole intermediate with a substituted phenylacetamide using a chloroacetylated precursor. For example, potassium carbonate in DMF is used to facilitate nucleophilic substitution, with reaction progress monitored via TLC .
  • Key conditions : Room temperature, DMF as a solvent, and stoichiometric control (e.g., 1:1.5 molar ratio of oxadiazole precursor to chloroacetamide derivative) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what data should researchers prioritize?

  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1667 cm⁻¹ for the acetamide group, N-H stretches at ~3468 cm⁻¹) .
  • ¹H NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8 ppm, aromatic protons between δ 6.9–7.5 ppm) .
  • Mass Spectrometry : Validate molecular weight (e.g., observed m/z 430.2 for a related derivative vs. calculated 429) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the coupling step between oxadiazole intermediates and acetamide precursors?

  • Solvent selection : Polar aprotic solvents like DMF enhance nucleophilicity but may require post-reaction purification to remove residual solvent .
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics in heterogeneous systems.
  • Temperature control : Elevated temperatures (40–60°C) may accelerate coupling but risk side reactions (e.g., hydrolysis of the oxadiazole ring) .

Q. What strategies resolve contradictions in reported biological activities of structurally similar acetamide-oxadiazole derivatives?

  • Comparative SAR analysis : Evaluate substituent effects using a table of analogs (e.g., antimicrobial vs. anticancer activity linked to thienopyrimidine vs. oxadiazole substituents) .
  • Dose-response studies : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell line variability, incubation time). Standardize protocols across studies .
  • In-silico modeling : Use molecular docking to predict binding affinities to target proteins (e.g., EGFR kinase) and validate with in vitro assays .

Q. How does the electronic nature of substituents on the phenyl ring influence the compound’s reactivity in further functionalization?

  • Electron-donating groups (e.g., -OCH₃) : Activate the ring for electrophilic substitution but may reduce stability under oxidative conditions.
  • Electron-withdrawing groups (e.g., -NO₂) : Enhance resistance to nucleophilic attack but complicate reduction steps .
  • Experimental validation : Use Hammett plots to correlate substituent σ values with reaction rates for halogenation or sulfonation .

Methodological Considerations

Q. What analytical workflows are recommended for purity assessment during scale-up synthesis?

  • HPLC : Employ a C18 column with UV detection (λ = 254 nm) and gradient elution (water:acetonitrile) to quantify impurities .
  • Elemental analysis : Compare calculated vs. observed C/H/N percentages to detect residual solvents or byproducts (e.g., deviation >0.4% indicates incomplete purification) .

Q. How can researchers mitigate degradation of the oxadiazole ring during long-term storage?

  • Storage conditions : Use amber vials under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or photodegradation.
  • Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) to lipid-based formulations .

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